molecular formula C16H9BrF3NS B1342690 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole CAS No. 211032-07-4

4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole

Cat. No.: B1342690
CAS No.: 211032-07-4
M. Wt: 384.2 g/mol
InChI Key: HOEMWNULJPQTLA-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains both bromine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both a thiazole ring and the combination of bromine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3NS/c17-13-7-3-10(4-8-13)14-9-22-15(21-14)11-1-5-12(6-2-11)16(18,19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEMWNULJPQTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598437
Record name 4-(4-Bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211032-07-4
Record name 4-(4-Bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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